molecular formula C10H10N2O3 B567696 1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253790-64-5

1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B567696
M. Wt: 206.201
InChI Key: KYMGYRFOHRYYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a chemical compound with the CAS Number: 1253790-64-5 . The IUPAC name for this compound is “2H-pyrido [2,3-d] [1,3]oxazine-2,4 (1H)-dione” and it has a molecular weight of 164.12 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI Code for “1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is "1S/C7H4N2O3/c10-6-4-2-1-3-8-5 (4)9-7 (11)12-6/h1-3H, (H,8,9,11)" . This code provides a textual representation of the molecular structure.

Scientific Research Applications

Synthesis and Properties of Heterocyclic Compounds

  • Hybrid Catalysts for Synthesis of Pyranopyrimidine Derivatives : A review by Parmar et al. (2023) focuses on the synthesis of pyranopyrimidine scaffolds, highlighting the use of hybrid catalysts. These catalysts include organocatalysts, metal catalysts, and green solvents, emphasizing their role in developing substituted pyranopyrimidine derivatives. This study illustrates the broader synthetic applications of such compounds in medicinal and pharmaceutical industries due to their bioavailability (Parmar, Vala, & Patel, 2023).

  • Synthesis of Oxazine and Related Compounds : A chapter by Sainsbury (1991) reviews the synthesis of 1,2-oxazines and related compounds, which are synthesized by dehydration of dihydro-oxazines. These compounds are important for their electrophilic properties and potential as chiral synthons, underscoring the versatility of oxazine derivatives in synthetic chemistry (Sainsbury, 1991).

  • Polymer-Supported Synthesis of Oxazine Derivatives : Králová et al. (2018) review the synthesis of oxazine and thiazine derivatives using solid-phase synthesis (SPS), indicating the diversity and functionalization potential of these scaffolds. The review points to the expanding field of stereoselective polymer-supported syntheses of such compounds, highlighting their significance in drug discovery and medicinal chemistry (Králová, Ručilová, & Soural, 2018).

Applications in Medicinal Chemistry

  • Biological Activity of Similar Structures : While not directly related to "1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione," Waisser and Kubicová (1993) discuss the biological activities of 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, highlighting their antibacterial, antimycotic, and anti-inflammatory properties. This suggests that oxazine derivatives can exhibit a wide range of biological activities, which can be modulated by structural changes (Waisser & Kubicová, 1993).

Safety And Hazards

The safety information available indicates that “1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-propan-2-ylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6(2)12-8-7(4-3-5-11-8)9(13)15-10(12)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMGYRFOHRYYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

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